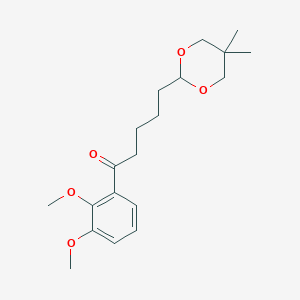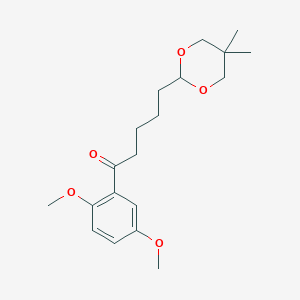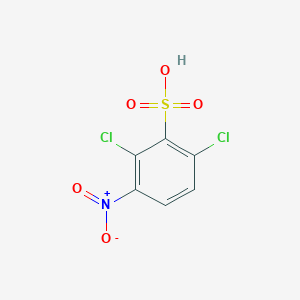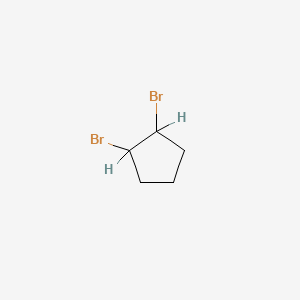
2',3'-Dichloro-3-(4-methylphenyl)propiophenone
Descripción general
Descripción
2’,3’-Dichloro-3-(4-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O and a molecular weight of 293.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2’,3’-Dichloro-3-(4-methylphenyl)propiophenone consists of a propiophenone backbone with two chlorine atoms and a methyl group attached to the phenyl rings . The exact linear structure formula is not provided in the search results .Aplicaciones Científicas De Investigación
Novel Copolymers and Material Synthesis
2',3'-Dichloro-3-(4-methylphenyl)propiophenone has been utilized in the synthesis of novel copolymers. For example, ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, including derivatives with 2',3'-dichlorophenyl, have shown potential in creating copolymers with high glass transition temperatures, indicating decreased chain mobility due to their high dipolar character (Kim et al., 1999).
Semisynthesis of Natural Methoxylated Propiophenones
This compound has been involved in the rapid semisynthesis of natural methoxylated propiophenones. By using techniques like microwave and ultrasound-assisted synthesis, 2',3'-dichloro-5,6-dicyanobenzoquinone (DDQ) is employed in the oxidation processes of phenylpropanes, demonstrating its utility in efficient chemical synthesis (Joshi, Sharma & Sinha, 2005).
Unexpected Chemical Reactions
In a study exploring the chlorination of ketones, 2',3'-Dichloro-3-(4-methylphenyl)propiophenone demonstrated unexpected reactivity, leading to the formation of dihydroxyacids like 2-phenylglyceric acid. This finding reveals interesting aspects of its chemical behavior under specific conditions, such as in aqueous alkali with low concentrations of hypochlorite (Cossar, Lu & January, 1991).
Antimicrobial Activity in Copolymers
Another application is in the synthesis of 4-chloro-3-methylphenyl methacrylate copolymers, which have shown antimicrobial activity. Copolymers involving derivatives like 2,4-dichlorophenyl methacrylate have been tested against bacteria, fungi, and yeast, indicating potential biomedical applications (Patel et al., 2006).
Environmental Sensing and Analysis
The compound has also been utilized in environmental sensing, specifically in the development of electrochemical sensors for detecting water pollutants like 2-phenylphenol. Such sensors, modified with nano-Fe3O4 and ionic liquids, show enhanced catalytic activity towards the oxidation of pollutants, demonstrating the compound's role in environmental monitoring and protection (Karimi-Maleh et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-5-7-12(8-6-11)9-10-15(19)13-3-2-4-14(17)16(13)18/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYOJLSFHUXWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644144 | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dichloro-3-(4-methylphenyl)propiophenone | |
CAS RN |
898769-19-2 | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine](/img/structure/B3025025.png)






![5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3025036.png)


